

# Risvodetinib (lkT-148009) discovery and development

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Risvodetinib |           |
| Cat. No.:            | B12391595    | Get Quote |

An In-depth Technical Guide on the Discovery and Development of **Risvodetinib** (IKT-148009)

#### Introduction

Risvodetinib, formerly known as IKT-148009, is an investigational, orally administered, brain-penetrant small molecule developed as a potential disease-modifying therapy for neurodegenerative disorders, with a primary focus on Parkinson's disease (PD).[1][2] Developed initially by Inhibikase Therapeutics and later by ABLi Therapeutics, a spin-off from Inhibikase, Risvodetinib is a potent and selective inhibitor of the c-Abl non-receptor tyrosine kinase.[3][4] The therapeutic rationale is based on the role of c-Abl activation in the pathological cascade of Parkinson's disease, including the aggregation of alpha-synuclein and subsequent neuronal death.[5][6][7] This document provides a comprehensive overview of the discovery, mechanism of action, and clinical development of Risvodetinib.

#### **Discovery and Rationale**

The discovery of **Risvodetinib** is rooted in the identification of c-Abl kinase as a critical mediator in the pathogenesis of Parkinson's disease.[8][9] In PD, the misfolding and aggregation of the alpha-synuclein protein activate the stress-response enzyme c-Abl.[5] Activated c-Abl then phosphorylates alpha-synuclein, promoting the formation of toxic aggregates that are a hallmark of the disease.[5] Furthermore, c-Abl activation triggers downstream pathways that impair mitochondrial function by inactivating the protein Parkin, disrupt cellular repair mechanisms, and ultimately lead to the death of dopaminergic neurons.



**Risvodetinib** was designed as a competitive inhibitor that binds to the c-Abl active site with high selectivity, preventing it from interacting with its normal substrates.[10] By blocking c-Abl, **Risvodetinib** aims to:

- Halt the phosphorylation and accumulation of toxic alpha-synuclein.[5]
- Restore Parkin function, enabling the clearance of toxic proteins and damaged mitochondria.
   [5]
- Protect neurons from the degenerative process, thereby slowing or stopping disease progression.[3][5]

The molecule was specifically developed to achieve high penetration of the blood-brain barrier to effectively target c-Abl within the central nervous system.[8][11]

## **Mechanism of Action Signaling Pathway**

The proposed mechanism of action for **Risvodetinib** involves the inhibition of the c-Abl kinase, which plays a central role in the neurodegenerative cascade of Parkinson's disease.





Click to download full resolution via product page

Caption: **Risvodetinib** inhibits c-Abl to block neurodegeneration.

#### **Preclinical Development**

Preclinical studies in multiple animal models of Parkinson's disease demonstrated the potential of **Risvodetinib** as a disease-modifying agent.[12] In mouse models mimicking both heritable and sporadic forms of PD, once-daily oral administration of **Risvodetinib** was shown to halt disease progression, protect dopaminergic neurons from degeneration, and lead to the



recovery of motor function.[7][12] These studies confirmed that the drug could effectively cross the blood-brain barrier and suppress c-Abl activation in the brain.[7]

| Parameter         | Value                                                                             | Source |
|-------------------|-----------------------------------------------------------------------------------|--------|
| Target            | c-Abl1, c-Abl2/Arg                                                                | [11]   |
| IC50 (c-Abl1)     | 33 nM                                                                             | [11]   |
| IC50 (c-Abl2/Arg) | 14 nM                                                                             | [11]   |
| Animal Model      | MPTP acute neurotoxicity mouse model                                              | [11]   |
| Outcome           | Robust functional rescue and significant protection of dopaminergic neurons.      | [11]   |
| Animal Model      | Inherited PD mouse model                                                          | [11]   |
| Outcome           | Recovered nigrostriatal neurodegeneration and reduced phosphorylated α-synuclein. | [11]   |
| Animal Model      | Sporadic PD mouse model                                                           | [11]   |
| Outcome           | Effective neuroprotection and reduction of α-synuclein pathology.                 | [11]   |

## **Clinical Development**

The clinical development of **Risvodetinib** has progressed through Phase 1 and Phase 2 trials to evaluate its safety, tolerability, pharmacokinetics, and efficacy.





Click to download full resolution via product page

Caption: Clinical development workflow of **Risvodetinib** for Parkinson's Disease.

#### **Phase 1 Clinical Trials**

A Phase 1 study (NCT04350177) was conducted to assess the safety, tolerability, and pharmacokinetics of **Risvodetinib** in healthy older adults and individuals with Parkinson's disease.[2][8][9]

| Trial Phase | Study Design                          | Participants                                            | Doses                                                                                      | Key Findings                                                                                                                                    |
|-------------|---------------------------------------|---------------------------------------------------------|--------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------|
| Phase 1     | Randomized,<br>Placebo-<br>Controlled | 94 healthy<br>volunteers, 14<br>participants with<br>PD | SAD: 12.5 mg to<br>325 mg (single<br>dose). MAD: 25<br>mg to 200 mg<br>(daily for 7 days). | Favorable safety and tolerability; No serious adverse events; Confirmed bloodbrain barrier penetration; Approximately linear pharmacokinetic s. |

Experimental Protocol: Phase 1 Trial (NCT04350177)

- Objective: To assess the safety, tolerability, and pharmacokinetics of **Risvodetinib**.[9]
- Design: The study consisted of three parts: a Single Ascending Dose (SAD) study in healthy volunteers, a Multiple Ascending Dose (MAD) study in healthy volunteers, and a MAD study



in participants with mild-to-moderate PD (MAD-PD).[9] Participants were randomized 3:1 to receive **Risvodetinib** or a placebo.[9]

- Population: Healthy volunteers (aged 45-70) and participants with mild-to-moderate Parkinson's disease.[8]
- Intervention:
  - Part 1 (SAD): Single oral doses ranging from 12.5 mg to 325 mg.[9]
  - Part 2 (MAD): Daily oral doses from 25 mg to 200 mg for seven days.
  - Part 3 (MAD-PD): Daily oral doses of 50 mg or 100 mg in PD participants.
- Primary Outcome Measures: Assessment of safety and tolerability through monitoring of adverse events, clinical laboratory tests, and vital signs. Characterization of single and multiple-dose pharmacokinetics (Cmax, AUC).[9]
- Exploratory Measures: For PD participants, outcomes included clinical measures of PD status and cerebrospinal fluid (CSF) concentration of the drug.[9]

#### Phase 2 '201' Trial

The '201' Trial (NCT05424276) was a pivotal study to evaluate **Risvodetinib** in untreated, early-stage Parkinson's disease patients.[13]





neuronal alphasynuclein pathology.[16] [17]

Experimental Protocol: Phase 2 '201' Trial (NCT05424276)

- Objective: To assess the safety, tolerability, and clinical efficacy of three different doses of Risvodetinib.[13]
- Design: A 12-week, randomized, double-blind, multi-center, placebo-controlled trial.[13]
- Population: 126 participants with early-stage Parkinson's disease who had not yet initiated dopaminergic therapy.[13][17]
- Intervention: Participants were randomly assigned to receive once-daily oral doses of 50 mg,
   100 mg, or 200 mg of Risvodetinib, or a placebo, for 12 weeks.[3]
- Primary Outcome Measures: Safety and tolerability, assessed by the incidence of treatmentemergent adverse events.[1]
- Secondary Outcome Measures: A hierarchy of 15 functional assessments, with the primary
  efficacy measure being the sum of Parts 2 and 3 of the Movement Disorder Society-Unified
  Parkinson's Disease Rating Scale (MDS-UPDRS).[15][16] Other measures included the
  Schwab and England Activities of Daily Living (SEADL) scale.[16]
- Exploratory Measures: Biomarker analysis, including quantification of alpha-synuclein deposition in cutaneous nerve fibers from skin biopsies.[1][16]

#### **Development Status and Other Indications**

In early 2025, Inhibikase Therapeutics announced that while the Phase 2 trial met its primary safety endpoint, it failed to demonstrate a statistically significant improvement in the primary efficacy endpoint.[14][15] Consequently, the company paused further development of **Risvodetinib** for Parkinson's disease to consider strategic options.[14]



Subsequently, ABLi Therapeutics was formed as a spin-off to continue the development of **Risvodetinib**, highlighting the reduction in alpha-synuclein pathology as the first time an experimental therapy had achieved this and expressing intent to proceed toward a Phase 3 program after meetings with the FDA.[3][17]

**Risvodetinib** has also received Orphan Drug Designation from the U.S. FDA for the treatment of Multiple System Atrophy (MSA), an aggressive and rare form of Parkinsonism that also involves alpha-synuclein pathology.[18][19]

### **Logical Relationships in Development**

The development and ownership of **Risvodetinib** have evolved over time, involving multiple corporate entities and regulatory interactions.





Click to download full resolution via product page

Caption: Key entities and milestones in **Risvodetinib**'s development.



#### Conclusion

Risvodetinib (IKT-148009) represents a targeted therapeutic approach for Parkinson's disease, aiming to modify the underlying disease course by inhibiting the c-Abl kinase. Preclinical studies provided a strong rationale for its development, demonstrating neuroprotective effects in relevant animal models. Clinical trials have confirmed that the drug is safe and well-tolerated and successfully engages its target, evidenced by the reduction of alpha-synuclein pathology in skin biopsies from Parkinson's patients.[17] However, the Phase 2 '201' trial did not meet its primary functional efficacy endpoint, leading to a pause in its development by Inhibikase Therapeutics for this indication.[14] The subsequent formation of ABLi Therapeutics to advance the program suggests a continued belief in its potential, focusing on the promising biomarker data.[3][4] The future of Risvodetinib will likely depend on the design of a Phase 3 trial that can translate the observed reduction in pathology into clear clinical benefits for patients.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Risvodetinib Breakthrough in Parkinson's Disease | AAN 2024 [delveinsight.com]
- 2. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 3. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. Risvodetinib :: ABLi Therapeutics, Inc. [ablitherapeutics.com]
- 6. Biotech Inhibikase develops new drug for Parkinson's Cure Parkinson's [cureparkinsons.org.uk]
- 7. Tyrosine kinase inhibitor suppresses neurodegeneration in Parkinson's disease | BioWorld [bioworld.com]
- 8. Inhibikase Reports Phase 1 Risvodetinib Trial Outcomes [synapse.patsnap.com]



- 9. A Phase I, Randomized, SAD, MAD, and PK Study of Risvodetinib in Older Adults and Parkinson's Disease PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibikase Therapeutics Initiates Development of Second Generation c-Abl inhibitors and names IkT-148009 as risvodetinib [prnewswire.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Inhibikase Therapeutics Announces Publication Demonstrating Potential for c-Abl as a Key Therapeutic Target in Parkinson's Disease and Related Disorders [prnewswire.com]
- 13. Inhibikase Therapeutics Completes Enrollment of the Phase 2 '201' Trial Evaluating Risvodetinib in Untreated Parkinson's Disease :: Inhibikase Therapeutics, Inc. (IKT) [inhibikase.com]
- 14. fiercebiotech.com [fiercebiotech.com]
- 15. firstwordpharma.com [firstwordpharma.com]
- 16. neurologylive.com [neurologylive.com]
- 17. Risvodetinib Shows First-Ever Reduction in Alpha-Synuclein Pathology in Phase 2 Parkinson's Disease Trial [trial.medpath.com]
- 18. Inhibikase Therapeutics Receives FDA Orphan Drug Designation for Risvodetinib for the Treatment of Multiple System Atrophy:: Inhibikase Therapeutics, Inc. (IKT) [inhibikase.com]
- 19. biospace.com [biospace.com]
- To cite this document: BenchChem. [Risvodetinib (IkT-148009) discovery and development].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12391595#risvodetinib-ikt-148009-discovery-and-development]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com